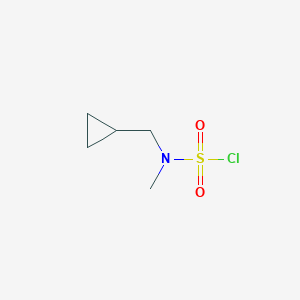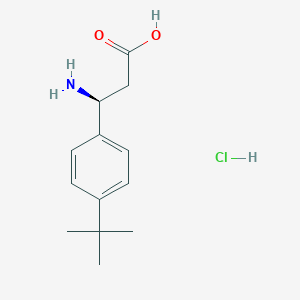
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride is an organic compound with the chemical formula C11H18ClN . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular weight of 2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride is 199.72 . The IUPAC name is 2,2-dimethyl-3-phenylpropan-1-amine; hydrochloride . The compound’s structure can be represented by the SMILES string: CC©(CC1=CC=CC=C1)CN.Cl .Scientific Research Applications
Biodegradation and Environmental Applications
Biodegradation of aromatic compounds, including amines, is a crucial process in environmental management. Research highlights the capabilities of certain bacterial species like Pseudomonas to degrade biogenic amines, providing insights into potential biotechnological applications for eliminating these compounds from various sources (Luengo & Olivera, 2020). Furthermore, the application of advanced oxidation processes is recognized for the efficient degradation of nitrogen-containing compounds, including amines, highlighting the importance of developing technologies focusing on the degradation of such compounds (Bhat & Gogate, 2021).
Health and Pharmaceutical Implications
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride and its derivatives are part of a wider group of compounds that have been explored for their health and pharmaceutical implications. Studies reveal the potential of certain amine compounds in medical applications, such as the synthesis of novel derivatives with potential therapeutic applications in human diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Analytical and Industrial Applications
Amines are important in various analytical and industrial applications. The efficient removal of persistent compounds like PFAS by amine-functionalized sorbents illustrates the practicality of these compounds in water treatment and pollution control (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019). Additionally, the determination of biogenic amines in foods is crucial due to their toxicity and their role as indicators of the degree of freshness or spoilage of food, highlighting the importance of amine analysis in food safety and quality control (Önal, 2007).
Material Science and Technology
In material science, the use of amines is noted in the development of novel materials with desirable properties. For instance, carbohydrate polymers containing amine groups are used as corrosion inhibitors, demonstrating the role of these compounds in materials protection and maintenance (Umoren & Eduok, 2016). Additionally, MLCT excited states of cuprous bis-phenanthroline compounds, which possess amine functionalities, play a significant role in the development of organic optoelectronics, indicating the versatility of amines in technological applications (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,9-12)8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHUCZGQGFHTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)


![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)




![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)


